Flavoxate hydrochloride

Catalog No.
S528057
CAS No.
3717-88-2
M.F
C24H25NO4.ClH
C24H26ClNO4
M. Wt
427.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Flavoxate hydrochloride

CAS Number

3717-88-2

Product Name

Flavoxate hydrochloride

IUPAC Name

2-piperidin-1-ylethyl 3-methyl-4-oxo-2-phenylchromene-8-carboxylate;hydrochloride

Molecular Formula

C24H25NO4.ClH
C24H26ClNO4

Molecular Weight

427.9 g/mol

InChI

InChI=1S/C24H25NO4.ClH/c1-17-21(26)19-11-8-12-20(23(19)29-22(17)18-9-4-2-5-10-18)24(27)28-16-15-25-13-6-3-7-14-25;/h2,4-5,8-12H,3,6-7,13-16H2,1H3;1H

InChI Key

XOEVKNFZUQEERE-UHFFFAOYSA-N

SMILES

CC1=C(OC2=C(C1=O)C=CC=C2C(=O)OCCC3CC[NH2+]CC3)C4=CC=CC=C4.[Cl-]

Solubility

Soluble in DMSO

Synonyms

3-(2-(4-(4-Fluorobenzoyl)piperidinol)ethyl)-2,4(1H,3H)-quinazolinedione, Ketanserin, R 41,468, R 41468, R-41,468, R-41468, R41,468, R41468

Canonical SMILES

CC1=C(OC2=C(C1=O)C=CC=C2C(=O)OCCN3CCCCC3)C4=CC=CC=C4.Cl

Description

The exact mass of the compound Flavoxate hydrochloride is 395.1645 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 114649. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Flavones. It belongs to the ontological category of piperidines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Urinary Tract Relaxation

Flavoxate hydrochloride's primary function is believed to be relaxing the smooth muscle in the urinary tract. This relaxation is thought to reduce urinary urgency and frequency, symptoms commonly associated with conditions like overactive bladder []. Research studies have investigated the effectiveness of flavoxate hydrochloride in managing these symptoms, with some studies demonstrating positive outcomes [, ].

However, the exact mechanism by which flavoxate hydrochloride achieves this relaxation is still under investigation. Some theories suggest it might directly affect the smooth muscle cells or indirectly interact with nerve impulses controlling bladder function [].

Flavoxate hydrochloride is chemically identified as 2-piperidinoethyl 3-methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylate hydrochloride. Its empirical formula is C${24}$H${25}$NO$_{4}$•HCl, with a molecular weight of approximately 427.94 g/mol . This compound acts as a spasmolytic agent, primarily targeting the smooth muscle of the urinary tract to alleviate symptoms associated with conditions like interstitial cystitis and overactive bladder .

Flavoxate acts as a competitive antagonist at muscarinic receptors, particularly the M3 subtype, located in the bladder smooth muscle. By binding to these receptors, it blocks the action of acetylcholine, a neurotransmitter that normally causes muscle contraction. This blockage leads to relaxation of the bladder muscle, reducing urinary urgency, frequency, and incontinence [].

Flavoxate hydrochloride functions mainly through competitive antagonism at muscarinic acetylcholine receptors (M1, M2, and M5). This action leads to relaxation of bladder smooth muscle, thereby reducing urgency and frequency of urination . The compound is well absorbed from the gastrointestinal tract and is excreted largely unchanged in urine .

Flavoxate exhibits anticholinergic properties that contribute to its muscle relaxant effects. By inhibiting the action of acetylcholine on muscarinic receptors, flavoxate reduces bladder spasms and improves urinary retention. Clinical studies indicate that it effectively alleviates symptoms such as dysuria, nocturia, and urgency . Additionally, it has been shown to have a relatively rapid onset of action, with peak effects observed around 112 minutes post-administration .

The synthesis of flavoxate hydrochloride typically involves multi-step organic reactions. Key steps may include:

  • Formation of the flavone backbone: This can be achieved through condensation reactions involving appropriate phenolic compounds.
  • Piperidine substitution: The introduction of the piperidine moiety often involves nucleophilic substitution reactions.
  • Hydrochloride salt formation: The final step usually entails reacting the free base form with hydrochloric acid to yield the hydrochloride salt.

Specific synthetic routes may vary among laboratories but generally adhere to these principles .

Flavoxate hydrochloride is primarily indicated for:

  • Symptomatic relief: It is used to alleviate symptoms associated with urinary tract conditions such as dysuria, urgency, nocturia, suprapubic pain, and incontinence due to cystitis or prostatitis .
  • Adjunct therapy: While it does not treat infections directly, it can be used alongside antibiotics for symptomatic management during urinary tract infections .

Flavoxate can interact with various medications, affecting its serum levels. Notably:

  • Decreased excretion: Drugs like Abacavir and Acetaminophen may reduce the elimination rate of flavoxate, potentially increasing its serum concentration .
  • Increased excretion: Conversely, Acetazolamide may enhance the excretion rate of flavoxate, which could diminish its therapeutic efficacy .

Adverse effects may include gastrointestinal disturbances (nausea and vomiting), central nervous system issues (drowsiness and confusion), and allergic reactions (urticaria) .

Flavoxate shares similarities with other antimuscarinic agents used for urinary disorders. Here are some comparable compounds:

Compound NameMechanism of ActionPrimary UseUnique Features
OxybutyninAnticholinergicOveractive bladderTransdermal patch formulation
TolterodineAntimuscarinicOveractive bladderSelective for M3 receptors
SolifenacinAntimuscarinicOveractive bladderLonger half-life
DarifenacinAntimuscarinicOveractive bladderMore selective for M3 receptors

Uniqueness of Flavoxate: Unlike many other antimuscarinics that primarily focus on receptor antagonism, flavoxate's mechanism also includes direct muscle relaxation properties that are not solely dependent on receptor interaction .

Purity

>98% (or refer to the Certificate of Analysis)

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

427.1550360 g/mol

Monoisotopic Mass

427.1550360 g/mol

Heavy Atom Count

30

LogP

3.29 (LogP)

Appearance

Solid powder

Melting Point

231.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9C05J6089W

GHS Hazard Statements

Aggregated GHS information provided by 95 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (96.84%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.95%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.89%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Flavoxate Hydrochloride is the hydrochloride salt form of flavoxate, a parasympatholytic agent with antispasmodic activity. Flavoxate hydrochloride competitively binds to muscarinic receptors, thereby preventing the actions of acetylcholine. This relaxes vascular smooth muscle, mainly of the urinary tract, and prevents smooth muscle contractions.

MeSH Pharmacological Classification

Antihypertensive Agents

ATC Code

C - Cardiovascular system
C02 - Antihypertensives
C02K - Other antihypertensives
C02KD - Serotonin antagonists
C02KD01 - Ketanserin

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Phosphodiesterases [EC:3.1.4.-]
PDE [HSA:10846 27115 50940 5136 5137 5138 5139 5140 5141 5142 5143 5144 5150 5151 5153 8622] [KO:K18438 K18436 K13298 K13755 K18283 K19021 K13296 K13293 K18437]

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

74050-98-9
83846-83-7

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Nazir J, Berling M, McCrea C, Fatoye F, Bowditch S, Hakimi Z, Wagg A. Economic Impact of Mirabegron Versus Antimuscarinics for the Treatment of Overactive Bladder in the UK. Pharmacoecon Open. 2017 Mar;1(1):25-36. doi: 10.1007/s41669-017-0011-x. PubMed PMID: 29442303; PubMed Central PMCID: PMC5689035.
2: Chapple CR, Nazir J, Hakimi Z, Bowditch S, Fatoye F, Guelfucci F, Khemiri A, Siddiqui E, Wagg A. Persistence and Adherence with Mirabegron versus Antimuscarinic Agents in Patients with Overactive Bladder: A Retrospective Observational Study in UK Clinical Practice. Eur Urol. 2017 Sep;72(3):389-399. doi: 10.1016/j.eururo.2017.01.037. Epub 2017 Feb 11. PubMed PMID: 28196724.
3: Sweeney P, Mutambirwa S, Van An N, Sharma JB, Vanamail P. Flavoxate in the symptomatic treatment of overactive bladder: a meta-analysis. Eur Rev Med Pharmacol Sci. 2016 Sep;20(17):3703-12. PubMed PMID: 27649675.
4: Li WH, Sun CM, Wei YJ. [Fluorescence enhancement of flavoxate hydrochloride in alkali solution and its application in pharmaceutical analysis]. Yao Xue Xue Bao. 2015 Oct;50(10):1324-9. Chinese. PubMed PMID: 26837181.
5: Institute for Quality and Efficiency in Health Care. Mirabegron -- Benefit Assessment According to §35a Social Code Book V [Internet]. Cologne, Germany: Institute for Quality and Efficiency in Health Care (IQWiG); 2014 Aug 28. Available from http://www.ncbi.nlm.nih.gov/books/NBK315844/ PubMed PMID: 26677503.
6: Tang HC, Lam WP, Zhang X, Leung PC, Yew DT, Liang W. Short-Term Flavoxate Treatment Alters Detrusor Contractility Characteristics: Renewed Interest in Clinical Use? Low Urin Tract Symptoms. 2015 Sep;7(3):149-54. doi: 10.1111/luts.12063. Epub 2014 Jun 3. PubMed PMID: 26663730.
7: Murphy RM, Bakir B, O'Brien C, Wiggs JL, Pasquale LR. Drug-induced Bilateral Secondary Angle-Closure Glaucoma: A Literature Synthesis. J Glaucoma. 2016 Feb;25(2):e99-105. doi: 10.1097/IJG.0000000000000270. Review. PubMed PMID: 25943730.
8: Kumar S. Profile of Diseases Prevalent in a Tribal Locality in Jharkhand, India: A Family Medicine Practitioner's Perspective. J Family Med Prim Care. 2015 Jan-Mar;4(1):110-6. doi: 10.4103/2249-4863.152266. PubMed PMID: 25811000; PubMed Central PMCID: PMC4366980.
9: Arcaniolo D, Conquy S, Tarcan T. Flavoxate: present and future. Eur Rev Med Pharmacol Sci. 2015;19(5):719-31. Review. PubMed PMID: 25807422.
10: Zor M, Aydur E, Dmochowski RR. Flavoxate in urogynecology: an old drug revisited. Int Urogynecol J. 2015 Jul;26(7):959-66. doi: 10.1007/s00192-014-2585-5. Epub 2014 Dec 6. Review. PubMed PMID: 25480503.
11: Zaazaa HE, Mohamed AO, Hawwam MA, Abdelkawy M. Spectrofluorimetric determination of 3-methylflavone-8-carboxylic acid, the main active metabolite of flavoxate hydrochloride in human urine. Spectrochim Acta A Mol Biomol Spectrosc. 2015 Jan 5;134:109-13. doi: 10.1016/j.saa.2014.06.058. Epub 2014 Jun 20. PubMed PMID: 25004902.
12: Fujimoto M, Higuchi T, Hosomi K, Takada M. Association of statin use with storage lower urinary tract symptoms (LUTS): data mining of prescription database. Int J Clin Pharmacol Ther. 2014 Sep;52(9):762-9. doi: 10.5414/CP202113. PubMed PMID: 24986095.
13: Sugaya K, Nishijima S, Kadekawa K, Ashitomi K, Ueda T, Yamamoto H. Intravenous or local injections of flavoxate in the rostral pontine reticular formation inhibit urinary frequency induced by activation of medial frontal lobe neurons in rats. J Urol. 2014 Oct;192(4):1278-85. doi: 10.1016/j.juro.2014.04.092. Epub 2014 Apr 30. PubMed PMID: 24793729.
14: Kano T, Yoshihashi Y, Yonemochi E, Terada K. Clarifying the mechanism of aggregation of particles in high-shear granulation based on their surface properties by using micro-spectroscopy. Int J Pharm. 2014 Jan 30;461(1-2):495-504. doi: 10.1016/j.ijpharm.2013.12.013. Epub 2013 Dec 22. PubMed PMID: 24368102.
15: Moreno Escobosa MC, Cruz Granados S, Moya Quesada MC. Erythema and hand edema due to flavoxate. J Investig Allergol Clin Immunol. 2012;22(5):390-1. PubMed PMID: 23101324.
16: Asimakopoulos AD, Cerruto MA, Del Popolo G, La Martina M, Artibani W, Carone R, Finazzi-Agrò E. An overview on mixed action drugs for the treatment of overactive bladder and detrusor overactivity. Urol Int. 2012;89(3):259-69. doi: 10.1159/000339600. Epub 2012 Jul 5. Review. PubMed PMID: 22777274.
17: Wagg A, Compion G, Fahey A, Siddiqui E. Persistence with prescribed antimuscarinic therapy for overactive bladder: a UK experience. BJU Int. 2012 Dec;110(11):1767-74. doi: 10.1111/j.1464-410X.2012.11023.x. Epub 2012 Mar 12. PubMed PMID: 22409769.
18: Zhaleh H, Azadbakht M, Bidmeshki Pour A. Possible involvement of calcium channels and plasma membrane receptors on Staurosporine-induced neurite outgrowth. Bosn J Basic Med Sci. 2012 Feb;12(1):20-5. PubMed PMID: 22364299; PubMed Central PMCID: PMC4362412.
19: Rao RN, Maurya PK, Kuntamukkala R, Vitthal WD, Talluri MV. Molecularly imprinted polymer for selective extraction of 3-methylflavone-8-carboxylic acid from human urine followed by its determination using zwitterionic hydrophilic interaction liquid chromatography. J Sep Sci. 2011 Nov;34(22):3265-71. doi: 10.1002/jssc.201100560. Epub 2011 Oct 14. PubMed PMID: 21998024.
20: McDonagh MS, Selover D, Santa J, Thakurta S. Drug Class Review: Agents for Overactive Bladder: Final Report Update 4 [Internet]. Portland (OR): Oregon Health & Science University; 2009 Mar. Available from http://www.ncbi.nlm.nih.gov/books/NBK47183/ PubMed PMID: 21089246.

Explore Compound Types